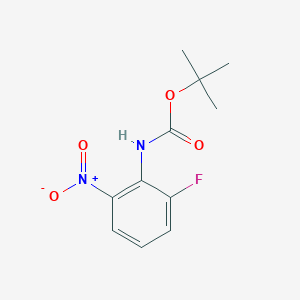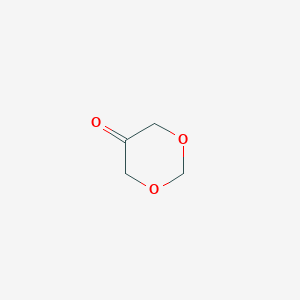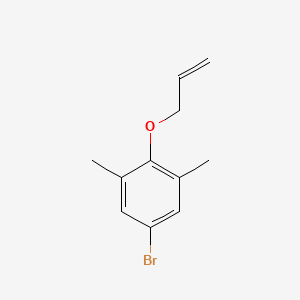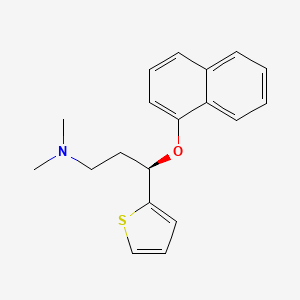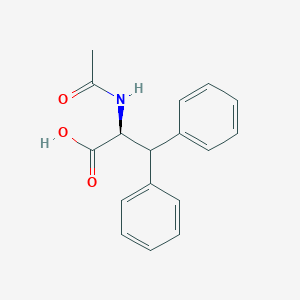
(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid
概要
説明
(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(acetylamino)-3,3-diphenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and acetyl chloride.
Acylation Reaction: Benzylamine undergoes acylation with acetyl chloride to form N-acetylbenzylamine.
Formation of the Propionic Acid Derivative: The N-acetylbenzylamine is then reacted with a suitable reagent, such as benzyl bromide, to introduce the diphenyl group and form the desired propionic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the pure compound.
化学反応の分析
Types of Reactions
(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives or other substituted compounds.
科学的研究の応用
(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-(acetylamino)-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Pathway Modulation: Affecting key pathways such as oxidative stress, inflammation, or apoptosis.
類似化合物との比較
Similar Compounds
(2R)-2-acetylamino-3,3-diphenyl-propionic acid: The enantiomer of the compound with similar structural features but different biological activity.
N-acetylphenylalanine: A structurally related compound with an acetylamino group and phenyl ring.
Diphenylalanine: A compound with two phenyl groups attached to an amino acid backbone.
Uniqueness
(2S)-2-(acetylamino)-3,3-diphenylpropanoic acid is unique due to its specific chiral configuration and the presence of both acetylamino and diphenyl groups, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
(2S)-2-acetamido-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C17H17NO3/c1-12(19)18-16(17(20)21)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,18,19)(H,20,21)/t16-/m0/s1 |
InChIキー |
KRFUEXGPDYTGGI-INIZCTEOSA-N |
異性体SMILES |
CC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




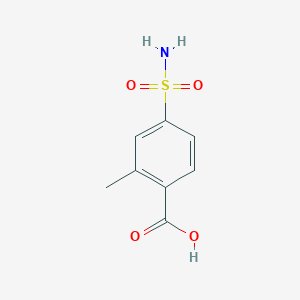
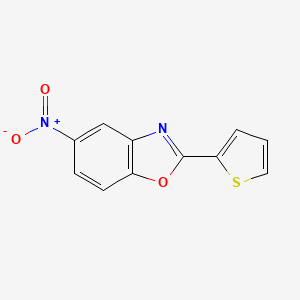
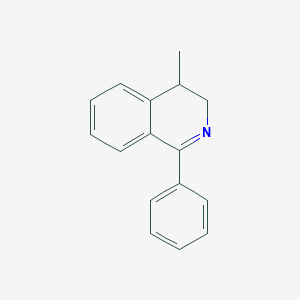
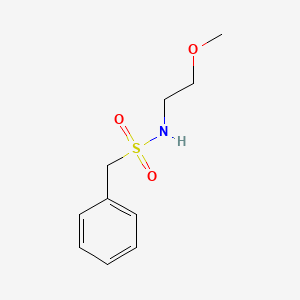


![2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8718515.png)
